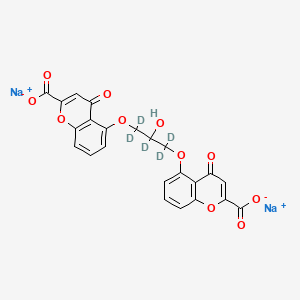
Cromolyn-d5 Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cromolyn-d5 Disodium Salt is a deuterated form of Cromolyn Sodium, a chromone complex known for its ability to block mast cell degranulation. This compound is primarily used in scientific research to study allergic reactions and inflammatory processes. The molecular formula of this compound is C23H9D5O11•2Na, and it has a molecular weight of 517.36 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cromolyn-d5 Disodium Salt involves the deuteration of Cromolyn Sodium. This process typically includes the introduction of deuterium atoms into the chromone structure. The reaction conditions often require a deuterium source, such as deuterated solvents or deuterium gas, and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cromolyn-d5 Disodium Salt can undergo various chemical reactions, including:
Oxidation: The chromone structure can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromone structure into dihydrochromones.
Substitution: The aromatic ring in the chromone structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Cromolyn-d5 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: Employed in studies of mast cell stabilization and allergic reactions.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other allergic conditions.
Wirkmechanismus
Cromolyn-d5 Disodium Salt exerts its effects by stabilizing mast cells, preventing them from releasing histamine and other inflammatory mediators. This action is achieved through the inhibition of calcium influx into the mast cells, which is necessary for degranulation. The compound targets specific ion channels and signaling pathways involved in the allergic response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cromolyn Sodium: The non-deuterated form of Cromolyn-d5 Disodium Salt.
Nedocromil Sodium: Another mast cell stabilizer with a similar mechanism of action.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Uniqueness
This compound is unique due to its deuterated structure, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances its stability and allows for more precise measurements in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in both research and industrial settings .
Eigenschaften
Molekularformel |
C₂₃H₉D₅Na₂O₁₁ |
|---|---|
Molekulargewicht |
517.36 |
Synonyme |
Cromolyn-d5 Sodium; Sodium Cromoglycate-d5; 5,5’-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic Acid]-d5 Disodium Salt; DSCG-d5; FPL-670-d5; Alloptrex-d5; Allergocrom-d5; Nalcrom-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



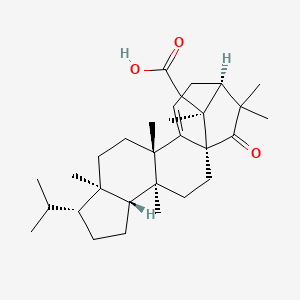

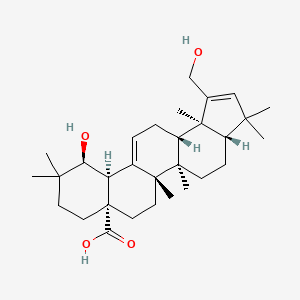
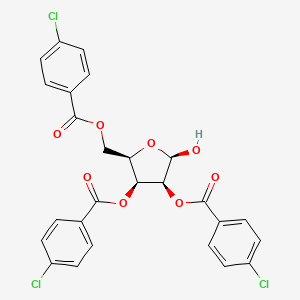
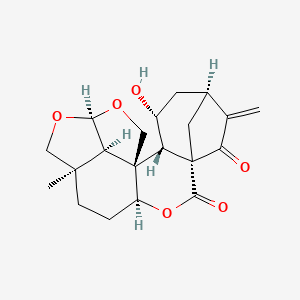
![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
